molecular formula C16H17ClN2O3 B2939708 3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole CAS No. 478066-79-4

3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole

Cat. No. B2939708
CAS RN: 478066-79-4
M. Wt: 320.77
InChI Key: CNTLQORAUXGBKE-WQRHYEAKSA-N
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Description

The compound seems to be a complex organic molecule that likely contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a chlorophenyl group (a benzene ring with a chlorine atom), and a 3-methylbutanoyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, hindered amines like this can be accessed via hydroamination methods .

Scientific Research Applications

Polymeric and Solid Lipid Nanoparticles for Agricultural Use

Research into polymeric and solid lipid nanoparticles, such as those involving compounds related to 3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole, has shown promising applications in agriculture. These nanoparticles can be used for the sustained release of fungicides, such as Carbendazim and Tebuconazole, to prevent and control fungal diseases in plants. The advantages of using these carrier systems include modified release profiles, reduced environmental and human toxicity, and improved efficiency in transferring bioactive compounds to the site of action (Campos et al., 2015).

Synthesis of Novel Heterocycles

The reactivity of compounds with active methylene groups, such as those related to 3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole, has been explored for the synthesis of a variety of heterocycles. These include pyrimidine, thiazole, and isoxazoline derivatives, which have potential applications in medicinal chemistry and materials science (Shibuya, 1984).

Advancements in Isoxazoline Synthesis

Innovative methods have been developed for synthesizing isoxazoline compounds, such as 3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole, which are valuable intermediates in organic synthesis. These methods enable the efficient production of isoxazolines with potential applications in drug discovery and the development of new materials (Guirado et al., 2009).

Environmental Impact and Bioavailability Studies

Studies on the bioavailability of herbicides related to 3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole in soils of contrasting textures have provided insights into the environmental dynamics of these compounds. Understanding their stability, degradation, and interaction with soil components helps in assessing their environmental impact and optimizing their agricultural use (Inoue et al., 2009).

properties

IUPAC Name

[(Z)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-10(2)8-16(20)22-18-11(3)15-9-14(19-21-15)12-4-6-13(17)7-5-12/h4-7,9-10H,8H2,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTLQORAUXGBKE-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)ON=C(C)C1=CC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O/N=C(/C)\C1=CC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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